molecular formula C11H11BrO B1600585 3-Bromo-7-methoxy-1,2-dihydronaphthalene CAS No. 91820-05-2

3-Bromo-7-methoxy-1,2-dihydronaphthalene

Cat. No.: B1600585
CAS No.: 91820-05-2
M. Wt: 239.11 g/mol
InChI Key: VGHSLKHBSPPCSB-UHFFFAOYSA-N
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Description

“3-Bromo-7-methoxy-1,2-dihydronaphthalene” is a chemical compound with the molecular formula C11H11BrO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings . This core is substituted at the 3rd position by a bromine atom and at the 7th position by a methoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 239.11 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Functionalization Applications

Research has shown various applications in the functionalization of related dihydronaphthalene compounds. For example, the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide yields derivatives such as bromo methyl derivatives of 1-methylnaphthalene, which demonstrates the potential for diverse chemical modifications and syntheses (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).

Synthesis of Complex Compounds

The compound has been used in the synthesis of complex organic structures. For example, 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of 3-Bromo-7-methoxy-1,2-dihydronaphthalene, has been synthesized starting from m-cresol, showcasing its utility in creating structurally intricate organic compounds (Adachi, 1973).

In Chemical Reactions and Syntheses

This compound is also utilized in various chemical reactions and syntheses. For example, 2-Bromo-1-vinyl-3,4-dihydronaphthalene, a related compound, has been used in palladium(0) coupling and electrocyclic ring closure sequences, indicating its versatility in organic synthesis (Gilchrist & Summersell, 1988).

Studies in Acid-Catalyzed Reactions

Investigations into acid-catalyzed reactions of similar compounds, such as 1-methoxy-1-methyl-1,4-dihydronaphthalene, have provided insights into reaction mechanisms and the behavior of these compounds under various conditions (Jia & Thibblin, 2001).

Antiestrogenic Activity Studies

Research into the antiestrogenic activity of compounds derived from dihydronaphthalenes, such as [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, suggests potential biomedical applications (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Other Scientific Research Areas

Properties

IUPAC Name

3-bromo-7-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSLKHBSPPCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469270
Record name 3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91820-05-2
Record name 3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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